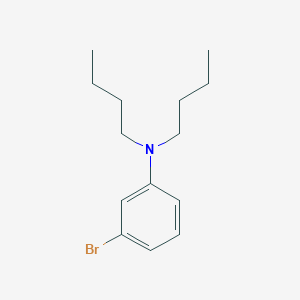

(3-Bromo-phenyl)-dibutyl-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22BrN |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

3-bromo-N,N-dibutylaniline |

InChI |

InChI=1S/C14H22BrN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |

InChI Key |

RTNYQTQFISBGFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3 Bromo Phenyl Dibutyl Amine

Direct Synthesis Approaches to N,N-Dibutyl-3-bromoaniline

Direct synthesis methods focus on the construction of the target molecule from readily available precursors. These approaches include the nucleophilic substitution of a bromine atom on a dibrominated benzene (B151609) ring by dibutylamine (B89481) or the selective bromination of N,N-dibutylaniline.

One of the most direct conceptual routes to N,N-Dibutyl-3-bromoaniline is the mono-amination of 1,3-dibromobenzene (B47543) with dibutylamine. In this reaction, one of the bromine atoms on the benzene ring is substituted by a dibutylamino group. Given that 1,3-dibromobenzene is a versatile intermediate in organic synthesis, this method is synthetically valuable. solubilityofthings.com The reaction typically requires a catalyst to proceed efficiently, as the direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult. Palladium-catalyzed systems, such as those used in the Buchwald-Hartwig amination, are particularly effective for this transformation. researchgate.net It is also possible to perform amination reactions using zinc or cadmium compounds as catalysts, which can be used to produce bromoanilines from dibromobenzenes. google.com The primary challenge in this approach is achieving mono-substitution, as a second amination reaction can occur to form the disubstituted product, 1,3-bis(dibutylamino)benzene. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired mono-aminated product.

An alternative approach is the electrophilic bromination of N,N-dibutylaniline. However, this method faces significant challenges regarding regioselectivity. The N,N-dibutylamino group is a powerful activating and ortho-, para-directing group. Consequently, direct bromination of N,N-dibutylaniline with reagents like molecular bromine or N-Bromosuccinimide (NBS) overwhelmingly favors substitution at the para-position, and to a lesser extent, the ortho-positions. researchgate.netorientjchem.org

Research into the regioselective bromination of aromatic amines has shown that obtaining the meta-bromo isomer as the major product is not typically feasible under standard electrophilic bromination conditions. For example, methods using CuBr2/Oxone or electrochemical bromination on N,N-dialkylanilines consistently yield the para-brominated product with high selectivity. researchgate.netthieme-connect.comrsc.org Therefore, this route is generally not a practical method for the synthesis of (3-Bromo-phenyl)-dibutyl-amine.

| Substrate | Brominating Agent/System | Major Product(s) | Reference |

| N,N-dimethylaniline | nBu4NBr (electrochemical) | 4-Bromo-N,N-dimethylaniline | thieme-connect.com |

| N,N-diethylaniline | γ-picolinium bromochromate | 4-Bromo-N,N-diethylaniline | orientjchem.org |

| Aromatic Amines | CuBr2/Oxone | para-Bromoanilines | researchgate.net |

| Aniline (B41778) and analogs | N-Bromosuccinimide | para-Bromoanilines | researchgate.net |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of N,N-Dibutyl-3-bromoaniline by coupling 1,3-dibromobenzene with dibutylamine. The reaction's broad functional group tolerance and high efficiency make it a preferred method. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, and BINAP are commonly employed to facilitate the catalytic cycle. researchgate.netnumberanalytics.comnih.gov The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane, with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). nih.govrsc.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 1,3-Dibromobenzene | Trimethylcyclam | Pd2(dba)3/BINAP | NaOtBu | Toluene | 25% | researchgate.net |

| 1,3-Dibromobenzene | Diphenylamine | Pd(OAc)2/Ligand 2 | NaOtBu | Toluene | 75% | rsc.org |

| Bromobenzene | Various secondary amines | Pd(OAc)2/XPhos | NaOtBu | Toluene | >90% | nih.gov |

The Ullmann reaction, a copper-catalyzed method for forming carbon-heteroatom bonds, represents another viable pathway for synthesizing aryl amines. organic-chemistry.org The "classic" Ullmann condensation involves the coupling of an aryl halide with an amine at high temperatures, often using stoichiometric amounts of copper. nih.govrsc.org While traditionally requiring harsh conditions, modern advancements have led to the development of milder protocols. researchgate.net

The use of ligands such as diamines, amino acids, or β-diketones can significantly accelerate the reaction and allow it to proceed under more moderate temperatures. rsc.orgresearchgate.net These ligands stabilize the copper catalyst and facilitate the coupling process. The reaction typically involves a copper(I) salt, such as CuI, a base like K2CO3 or Cs2CO3, and a polar aprotic solvent such as DMF, DMSO, or dioxane. nih.gov This method can be applied to the synthesis of this compound from 1,3-dibromobenzene and dibutylamine, providing an alternative to palladium-catalyzed strategies.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, these principles can be applied by developing more environmentally friendly reaction media and activation methods.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. digitallibrary.co.in Traditional solvents used in cross-coupling reactions, such as toluene, DMF, and dioxane, pose environmental and health risks. Research has focused on utilizing safer solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. ijiras.comacs.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and the ability to use greener solvents or no solvent at all. tandfonline.commdpi.com For instance, amination reactions have been successfully carried out in water or ethanol under microwave irradiation. ijiras.comtandfonline.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. acs.org Similarly, ethyl acetate (B1210297) is considered a greener solvent alternative to more hazardous options like THF. purdue.edu The development of catalytic systems that are stable and active in these eco-friendly solvents is a key area of ongoing research for the synthesis of substituted anilines and other valuable chemical compounds. rsc.org

| Traditional Solvent | Green Alternative(s) | Reaction Type | Reference |

| Tetrahydrofuran (THF) | Ethyl Acetate, Water | Borane-amine synthesis | purdue.edu |

| Benzene, Toluene | Water, Ethanol | Schiff base synthesis | ijiras.com |

| Dioxane, DMF | Water, Ethanol | Ullmann/Buchwald-Hartwig amination | acs.orgtandfonline.comrsc.org |

| Various organic solvents | Solvent-free (Microwave) | Amidation, Oxidation | researchgate.netmdpi.com |

Reaction Chemistry and Mechanistic Investigations of 3 Bromo Phenyl Dibutyl Amine

Reactivity at the Carbon-Bromine Bond

The C-Br bond in (3-bromo-phenyl)-dibutyl-amine is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, pivotal for the synthesis of more complex molecular architectures.

This compound is an effective substrate in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating C-C bonds. kyoto-u.ac.jp

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. libretexts.org For this compound, this typically involves reaction with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, such as those derived from Pd(OAc)₂, and ligands like phosphines, along with the base (e.g., Cs₂CO₃), are crucial for achieving high yields. researchgate.netacademie-sciences.fr

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. organic-chemistry.orglibretexts.org The process is catalyzed by a palladium complex and requires a base. organic-chemistry.org The mechanism includes the oxidative addition of this compound to a Pd(0) species, followed by the insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and a palladium hydride species. libretexts.org The base then regenerates the active Pd(0) catalyst. libretexts.org The reaction's efficiency can be influenced by the choice of palladium precursor, ligands, and reaction conditions, including the use of microwave heating to accelerate the reaction. libretexts.orgdiva-portal.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwalisongo.ac.id It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.org The reaction can proceed under mild conditions to yield the corresponding arylalkyne. walisongo.ac.id Modern protocols have been developed that are effective even under aerobic and non-anhydrous conditions. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net This method is valued for its versatility and functional group tolerance. nih.gov The reaction of this compound with an appropriate organozinc reagent in the presence of a catalyst like Pd(P-t-Bu₃)₂ can selectively activate the C-Br bond for coupling. nih.gov

Table 1: Examples of Cross-Coupling Reactions with this compound Analogs

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | General Yields |

|---|---|---|---|---|

| Suzuki researchgate.net | Phenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ / Dioxane | Good to Excellent |

| Heck organic-chemistry.orgdiva-portal.org | Styrene or Acrylate | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Et₃N / DMF | Good |

| Sonogashira organic-chemistry.org | Terminal Alkyne | Pd-complex / CuI | Amine Base | Moderate to Excellent |

| Negishi researchgate.netnih.gov | Organozinc Reagent | Pd(P-t-Bu₃)₂ or Ni-complex | THF or Ether | Good to Excellent |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk This reaction typically requires the aromatic ring to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub The mechanism proceeds through an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. fishersci.co.ukpressbooks.pub

For this compound, the dibutylamino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions at the C-Br bond are generally not favored under standard conditions. However, under forcing conditions or through alternative mechanisms such as photoredox catalysis, substitution may be achieved. mdpi.com Photoredox catalysis can generate an aryl radical from the aryl halide, which can then interact with a nucleophile. mdpi.com

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. While specific studies on the reductive debromination of this compound are not prevalent, general methods for aryl bromides are applicable. These methods often involve transition-metal catalysts or radical pathways. For instance, reagents like dibutyl telluride in the presence of a base have been shown to facilitate the debromination of bromocarbonyl compounds, suggesting a potential pathway for related aryl bromides. sioc-journal.cn

Reactivity of the Tertiary Amine Moiety

The dibutylamino group provides a second site for chemical reactivity, primarily centered on the lone pair of electrons on the nitrogen atom.

The nitrogen atom of the dibutylamino group is nucleophilic and can react with alkylating agents. This reaction, known as N-alkylation, is a fundamental process for synthesizing more complex amines and quaternary ammonium (B1175870) salts. acs.org

Alkylation: The reaction with an alkyl halide (e.g., an alkyl iodide or bromide) can lead to the formation of a quaternary ammonium salt. researchgate.netacs.org This is a type of SN2 reaction known as the Menshutkin reaction, where the tertiary amine acts as the nucleophile. researchgate.net The reactivity of the alkyl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. rsc.org

Quaternization: The formation of a quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. mdpi.comrsc.org These salts have applications in various fields due to their increased water solubility and ability to act as phase-transfer catalysts.

Table 2: General Reactivity of the Dibutylamino Group

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Alkylation/Quaternization researchgate.net | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Quaternary Ammonium Salt | Typically neat or in a polar solvent |

| Oxidation nih.gov | Oxidizing Agent (e.g., H₂O₂, Oxone) | N-oxide or dealkylation products | Varies with oxidant |

The nitrogen atom of the dibutylamino group can be oxidized. The electrochemical oxidation of tertiary amines typically involves the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. nih.gov This intermediate can then undergo further reactions, such as dealkylation, to form a secondary amine and an aldehyde. nih.gov Chemical oxidizing agents, such as hydrogen peroxide or Oxone, can also be used to effect similar transformations, often leading to the formation of an N-oxide or products of oxidative cleavage. mdpi.com

Coordination Chemistry and Ligand Design with the Amine Group

The dibutyl-amine moiety of this compound plays a significant role in its coordination chemistry, primarily through the lone pair of electrons on the nitrogen atom. This functional group allows the molecule to act as a ligand, coordinating to various metal centers. The nature of this coordination is heavily influenced by both electronic and steric factors.

The nitrogen atom is a Lewis base, capable of donating its electron pair to a Lewis acidic metal center. However, the two butyl groups attached to the nitrogen introduce significant steric hindrance. This bulkiness can influence the geometry of the resulting metal complex and the stability of the metal-ligand bond. In many cases, bulky ligands like dibutyl-amine are crucial in catalytic cycles, as they can promote specific reaction steps, such as reductive elimination, by creating a sterically crowded environment around the metal. wikipedia.org

In the context of ligand design, the amine group's properties are critical. For instance, in palladium-catalyzed cross-coupling reactions, tertiary amines can coordinate to the palladium center. The steric and electronic properties of ligands based on N,N-dialkylaniline frameworks are tailored to enhance catalyst activity and stability. mdpi.com The dibutyl-amine group provides moderate electron donation to the metal, which can influence the reactivity of the metal center. Compared to less hindered amines, the coordination of dibutyl-amine can be weaker, leading to a dynamic equilibrium between coordinated and uncoordinated states in solution. chem-soc.si

Research on the formation of cobalt(III) Schiff base complexes with various aliphatic amines as donors has provided insights into the reactivity of dibutylamine (B89481). chem-soc.si In these studies, the trend of reactivity for the amines was found to be n-butylamine > benzylamine (B48309) > sec-butylamine (B1681703) > tert-butylamine (B42293) > diethylamine (B46881) > dibutylamine. This trend highlights the significant impact of steric hindrance on the ability of the amine to coordinate to the metal center, with the highly hindered dibutylamine showing the lowest reactivity among the tested amines. chem-soc.si

The design of multidentate ligands often incorporates amine functionalities. Studies on ligands with multiple amine binding sites show how structural motifs can dictate coordination. For example, macrocyclic structures can provide a rigid framework, while flexible sidearms offer "on-demand" coordination. nih.gov Although this compound is a monodentate ligand, these principles are relevant when considering its incorporation into more complex, multidentate ligand systems designed for specific catalytic applications or sensing. hud.ac.uk

Table 1: Comparative Reactivity of Amines as Ligands in Coordination Reactions This table is based on findings from studies on cobalt(III) Schiff base complexes. chem-soc.si

| Amine | Relative Reactivity | Primary Steric Factor |

| n-Butylamine | Highest | Minimal (Primary amine) |

| Benzylamine | High | Moderate |

| sec-Butylamine | Medium | Significant (Secondary amine) |

| tert-Butylamine | Low | High |

| Diethylamine | Lower | High (Dialkyl amine) |

| Dibutylamine | Lowest | Very High (Dialkyl amine with larger alkyl groups) |

Intramolecular Reactions and Cyclization Pathways Involving Both Functional Groups

The bifunctional nature of this compound, possessing both an aryl bromide and a tertiary amine, allows for a variety of intramolecular reactions and cyclization pathways. These reactions typically require a catalyst, often a transition metal complex, to facilitate the activation of the C-Br bond and subsequent ring formation.

One plausible pathway is an intramolecular Buchwald-Hartwig amination. In this type of reaction, the palladium catalyst would first undergo oxidative addition into the carbon-bromine bond. Following this, the tethered dibutyl-amine group could coordinate to the palladium center and, after deprotonation of a C-H bond on one of the butyl chains (if sterically accessible) or through other pathways, undergo reductive elimination to form a new C-N bond, yielding a heterocyclic product. The feasibility of such a reaction depends heavily on the ring size of the potential product and the specific catalyst system employed. wikipedia.org

Another potential cyclization route involves the formation of a benzyne (B1209423) intermediate. Treatment of the aryl bromide with a very strong base could lead to the elimination of HBr, forming a highly reactive benzyne. The proximate dibutyl-amine group could then act as an intramolecular nucleophile, attacking the benzyne to form a zwitterionic intermediate that would subsequently rearrange to a stable cyclized product.

Furthermore, intramolecular aminoarylation represents a powerful strategy for synthesizing cyclic structures. acs.orgchemrxiv.org In a hypothetical scenario, if an unsaturated moiety were present on one of the butyl chains, a palladium-catalyzed cascade could be initiated. This would involve oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination and insertion of the alkene into the Pd-N or Pd-C bond, and subsequent reductive elimination to furnish a complex heterocyclic scaffold. acs.org

Electrophilic cyclization reactions, while less common for this specific substrate, offer another theoretical pathway. sioc-journal.cn Activation of a position on the aromatic ring or on an alkyl chain could be followed by an intramolecular attack by the amine nitrogen, leading to a cyclized product. The specific conditions and reagents would determine the viability and outcome of such transformations. Research on related N,N-disubstituted o-alkynylanilines has shown that transition metal catalysts can promote cyclization to form indole (B1671886) structures. rsc.org While this compound lacks the alkyne group, these studies demonstrate the general principle of metal-catalyzed intramolecular cyclization involving an amine and a reactive site on the aromatic ring.

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing conditions. The most studied reactions for related aryl halides are palladium-catalyzed cross-coupling reactions.

Generally, the catalytic cycle for a Buchwald-Hartwig amination involves three main stages: oxidative addition, ligand exchange/amidation, and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition : The Pd(0) catalyst adds to the aryl-bromide bond (C-Br) to form a Pd(II) intermediate. This step involves breaking the C-Br bond and is often considered the rate-determining step, especially for less reactive aryl halides like aryl chlorides. numberanalytics.com

Amidation : The amine reactant coordinates to the Pd(II) complex, and in the presence of a base, forms a palladium-amido complex.

Reductive Elimination : The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. This step is often faster for electron-rich amines and sterically hindered ligands.

Kinetic studies on similar systems provide valuable insights. For example, in the palladium-catalyzed amination of certain heterocyclic bromides, the reaction rate was found to have a zero-order dependence on the concentration of the amine. acs.org This suggests that the amine is not involved in the rate-determining step of the reaction under those conditions. The rate-determining step is therefore likely the oxidative addition of the aryl bromide to the palladium catalyst. savemyexams.comacs.org

Table 2: Factors Influencing the Rate-Determining Step in Palladium-Catalyzed Aminations

| Factor | Influence on Rate-Determining Step |

| Aryl Halide | The C-X bond strength (I < Br < Cl) is critical. For aryl bromides, oxidative addition is typically faster than for aryl chlorides but can still be rate-limiting. |

| Ligand | Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, potentially shifting the rate-determining step. wikipedia.org |

| Base | The choice and concentration of the base can affect the rate of the amidation step and catalyst stability, sometimes influencing the overall rate. acs.org |

| Amine Nucleophile | The nucleophilicity and steric bulk of the amine can affect the rate of amidation and reductive elimination. However, if oxidative addition is the slow step, the amine concentration may not appear in the rate law. acs.org |

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate, highlighting intermediates and transition states.

For a multi-step reaction like the formation of an arylamine from this compound (acting as a precursor) or its use in a subsequent reaction, the energy profile would show multiple peaks and valleys. libretexts.org The peaks correspond to high-energy transition states, and the valleys represent more stable intermediates. The highest energy barrier (activation energy) on this profile corresponds to the rate-determining step of the reaction. libretexts.org

Figure 1: Hypothetical Energy Profile for a Two-Step Reaction

A hypothetical energy profile for a reaction where this compound is a reactant, such as in a palladium-catalyzed coupling, would illustrate the following:

Reactants : The starting energy level of the this compound and other reagents.

Transition State 1 (TS1) : The energy maximum for the first step (e.g., oxidative addition). The activation energy (Ea1) for this step is the difference in energy between TS1 and the reactants.

Intermediate : A valley representing a metastable species (e.g., the arylpalladium(II) complex).

Transition State 2 (TS2) : The energy maximum for the second step (e.g., reductive elimination). The activation energy (Ea2) is the difference between TS2 and the intermediate.

Products : The final energy level of the products.

Advanced Characterization and Structural Elucidation of 3 Bromo Phenyl Dibutyl Amine and Its Derivatives

High-Resolution Spectroscopic Analysis for Fine Structural Details

Spectroscopic techniques are fundamental to understanding the molecular framework, offering data on the chemical environment of individual atoms and the nature of their bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of (3-Bromo-phenyl)-dibutyl-amine.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the two butyl chains. The aromatic region would display complex splitting patterns corresponding to the protons on the 1,3-disubstituted benzene (B151609) ring. The aliphatic region would feature signals for the four distinct methylene (B1212753) groups (α, β, γ) and the terminal methyl group of the butyl chains. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with their chemical shifts influenced by the electronegativity of the attached bromine and nitrogen atoms. Halogenation is known to shift the resonance of the attached carbon atom; a bromine substituent typically causes an upfield shift. uchile.cl

2D NMR Techniques: To unambiguously assign these signals, two-dimensional (2D) NMR experiments are essential. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. It is crucial for establishing the connectivity across the molecule, for instance, by showing correlations from the α-methylene protons of the butyl groups to the aromatic carbons, confirming the attachment of the dibutylamino group to the phenyl ring. uchile.cl

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, which helps in assigning the protons along the butyl chains.

The following table outlines the predicted NMR data for this compound.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key HMBC Correlations |

| C1-H | ~6.8-7.2 | ~150 (C-N) | α-CH₂ |

| C2-H | ~6.8-7.2 | ~115 | C4, C6 |

| C3-Br | - | ~123 (C-Br) | - |

| C4-H | ~6.8-7.2 | ~125 | C2, C6 |

| C5-H | ~6.6-6.8 | ~112 | C1, C3 |

| C6-H | ~6.8-7.2 | ~130 | C2, C4 |

| N-CH₂(α) | ~3.2-3.4 | ~51 | C1, β-CH₂ |

| CH₂(β) | ~1.5-1.7 | ~29 | α-CH₂, γ-CH₂ |

| CH₂(γ) | ~1.3-1.5 | ~20 | β-CH₂, δ-CH₃ |

| CH₃(δ) | ~0.9-1.0 | ~14 | γ-CH₂ |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which can be used to confirm the molecular formula of this compound (C₁₄H₂₂BrN). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. sci-hub.se

The fragmentation pattern in the mass spectrum offers structural clues. For aromatic amines, the molecular ion peak is typically strong. miamioh.edulibretexts.org The primary fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of a propyl radical (C₃H₇•), resulting in a prominent fragment ion. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragment peaks, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). future4200.com

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₄H₂₂⁷⁹BrN]⁺ / [C₁₄H₂₂⁸¹BrN]⁺ | 283.09 / 285.09 | Molecular Ion |

| [M-C₃H₇]⁺ | [C₁₁H₁₅⁷⁹BrN]⁺ / [C₁₁H₁₅⁸¹BrN]⁺ | 242.04 / 244.04 | Alpha-cleavage (loss of propyl radical) |

| [C₆H₄BrNH]⁺ | [C₆H₅⁷⁹BrN]⁺ / [C₆H₅⁸¹BrN]⁺ | 170.96 / 172.96 | Loss of both butyl chains |

| [C₆H₄Br]⁺ | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | 154.95 / 156.95 | Bromophenyl cation |

Table 2: Predicted HRMS fragmentation data for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. americanpharmaceuticalreview.comspectroscopyonline.com The resulting spectra serve as a unique "fingerprint" for the compound.

C-H Vibrations: Aliphatic C-H stretching from the butyl groups would appear in the 2850-2960 cm⁻¹ region, while aromatic C-H stretching would be observed above 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibration of the tertiary aromatic amine is expected in the 1360-1250 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The C-Br stretching frequency is expected in the far-infrared region, typically between 680 and 515 cm⁻¹.

Substitution Pattern: The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane (OOP) bending vibrations below 900 cm⁻¹ can help confirm the 1,3-disubstitution pattern of the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak | Strong |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960-2850 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium | Strong |

| C-N Stretch | Aromatic Amine | 1360-1250 | Strong | Medium |

| C-H Bend (OOP) | 1,3-disubstituted Benzene | 900-860 & 810-750 | Strong | Weak |

| C-Br Stretch | Bromo-aromatic | 680-515 | Strong | Strong |

Table 3: Predicted characteristic IR and Raman vibrational frequencies for this compound.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define the molecular structure, X-ray crystallography provides the definitive arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule. researchgate.net

The crystal structure of a derivative, 2-(3-bromophenyl)-1,3-dithiane, reveals that molecules can associate in the crystal lattice through weak C-H···π and π–π stacking interactions. researchgate.net For this compound, similar interactions would be expected. The electron-rich π-system of the benzene ring can interact with C-H bonds from the butyl chains of neighboring molecules.

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for the detailed analysis of its purity. Given the potential for isomeric byproducts and other impurities, high-resolution separation techniques are required.

Preparative HPLC is a powerful technique for isolating and purifying this compound from crude synthetic batches on a larger scale than analytical HPLC. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase chromatography is typically the method of choice. epo.orgnih.gov

In this approach, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Compounds elute based on their hydrophobicity; less polar compounds are retained longer on the column. By carefully optimizing the mobile phase composition, flow rate, and column dimensions, high-purity fractions of the target compound can be collected. nih.gov Detection is often accomplished using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light.

Table 1: Representative Parameters for Preparative HPLC Purification

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 10 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Flow Rate | 20 - 60 mL/min (typical for preparative scale) |

| Sample Preparation | Crude product dissolved in a minimal amount of mobile phase or a compatible solvent |

This interactive table summarizes typical conditions for the preparative HPLC purification of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile impurities in samples of this compound. jmchemsci.comresearchgate.net The synthesis of this tertiary amine, typically via N-alkylation of 3-bromoaniline (B18343), can lead to several byproducts. These may include unreacted starting materials, partially alkylated intermediates, over-alkylated products, and isomeric impurities arising from non-selective bromination or rearrangement.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. tandfonline.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. nih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for the structural identification of even trace-level impurities by comparing fragmentation patterns to spectral libraries and known standards. nih.gov This method is particularly effective for detecting impurities such as isomeric bromoanilines or dibutylanilines that may be present in the starting materials or formed during the reaction. researchgate.net

Table 2: Potential Impurities in this compound Synthesis and their GC-MS Signatures

| Potential Impurity | Rationale for Presence | Expected Molecular Ion (m/z) |

|---|---|---|

| 3-Bromoaniline | Unreacted starting material | 171/173 |

| N,N-Dibutylaniline | Impurity in starting material or from debromination | 205 |

| (2-Bromo-phenyl)-dibutyl-amine | Isomeric impurity from starting material | 283/285 |

| (4-Bromo-phenyl)-dibutyl-amine | Isomeric impurity from starting material | 283/285 |

| N-Butyl-3-bromoaniline | Incomplete alkylation product | 227/229 |

This interactive table details potential impurities that could be identified using GC-MS during the analysis of this compound.

In-Situ Spectroscopic Monitoring of Reaction Processes

Understanding and optimizing the synthesis of this compound can be significantly enhanced by using in-situ spectroscopic techniques to monitor the reaction in real-time. Methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis. researchgate.net

For the N-alkylation of 3-bromoaniline with a butyl halide to form this compound, an ATR-FTIR probe can be inserted directly into the reaction vessel. rsc.org The spectrometer records infrared spectra at regular intervals, providing a kinetic profile of the reaction. Key vibrational modes are monitored to follow the reaction progress. For instance, the disappearance of the N-H stretching bands of the primary amine (3-bromoaniline) and the simultaneous appearance and growth of bands corresponding to the C-N stretching of the newly formed tertiary amine provide direct evidence of the reaction's advancement. researchgate.net This real-time data is invaluable for determining reaction endpoints, identifying the formation of transient intermediates, and optimizing parameters such as temperature and catalyst loading. researchgate.net

Table 3: Key Infrared Bands for In-Situ Monitoring of this compound Synthesis

| Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 | Decrease |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Change in band profile |

| C-N Stretch (Tertiary Amine) | 1180 - 1220 | Increase |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Increase |

This interactive table highlights the characteristic infrared spectroscopic changes observed during the synthesis of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromoaniline |

| Acetonitrile |

| Water |

| N,N-Dibutylaniline |

| (2-Bromo-phenyl)-dibutyl-amine |

| (4-Bromo-phenyl)-dibutyl-amine |

Theoretical and Computational Chemistry Studies of 3 Bromo Phenyl Dibutyl Amine

Electronic Structure and Molecular Orbital Analysis

This area of study focuses on the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. A computational analysis would determine the energy levels and spatial distribution of these orbitals. For a molecule like (3-Bromo-phenyl)-dibutyl-amine, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO would be expected to have significant contributions from the phenyl ring and the carbon-bromine anti-bonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: Specific energy values are not available in the absence of dedicated computational studies.

Electron Density Distribution and Electrostatic Potential Mapping

Computational methods can generate maps of electron density, revealing how electrons are distributed across the molecule. An electrostatic potential (ESP) map would further illustrate the regions of positive and negative charge. For this compound, the nitrogen atom of the dibutyl-amine group would be a region of high negative potential, making it a likely site for electrophilic attack. The bromine atom, due to its electronegativity, would also influence the charge distribution on the phenyl ring.

Conformational Analysis and Energy Landscapes

This analysis explores the different spatial arrangements (conformations) of the atoms in a molecule and their relative energies.

Investigation of Rotational Barriers and Preferred Conformations

The bonds connecting the dibutyl-amine group to the phenyl ring and the rotations within the butyl chains are flexible. A computational study would identify the most stable conformation (the global minimum on the potential energy surface) and the energy barriers for rotation between different conformations. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

A representative data table for rotational barriers might include:

| Rotational Bond | Energy Barrier (kcal/mol) |

| Phenyl-Nitrogen | Value |

| Nitrogen-Butyl (C-N) | Value |

| Butyl (C-C) | Value |

Note: Specific energy values are not available in the absence of dedicated computational studies.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be influenced by its environment. Computational models can simulate the presence of different solvents to predict how the conformational preferences of this compound might change in various media. Polar solvents, for example, might stabilize conformations with a larger dipole moment.

Prediction of Reactivity and Reaction Pathways (e.g., DFT Studies on Transition States)

DFT studies are particularly useful for predicting the reactivity of a molecule and the mechanisms of its reactions. By calculating the energies of reactants, products, and transition states, chemists can determine the most likely pathways for a given reaction. For this compound, such studies could predict its susceptibility to nucleophilic aromatic substitution or reactions involving the amine group.

Spectroscopic Property Simulations and Validation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. These simulations are crucial for validating experimental data and aiding in the structural elucidation of newly synthesized compounds. nih.gov

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be enhanced by using appropriate basis sets and considering solvent effects. nih.govmdpi.com The calculated chemical shifts can then be compared with experimentally obtained spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be attributed to conformational effects or specific solvent-solute interactions.

Similarly, the vibrational frequencies in the IR spectrum of this compound can be computed. These calculations provide information about the characteristic vibrational modes of the molecule, such as the C-H, C-N, and C-Br stretching and bending frequencies. The simulated IR spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands. dntb.gov.ua

Table 3: Hypothetical Comparison of Experimental and Simulated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value (Hypothetical) | Simulated Value (Hypothetical) |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.10 (t, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 6.60 (s, 1H), 3.25 (t, 4H), 1.55 (m, 4H), 1.35 (m, 4H), 0.95 (t, 6H) | 7.15 (t, 1H), 6.90 (d, 1H), 6.75 (d, 1H), 6.65 (s, 1H), 3.30 (t, 4H), 1.60 (m, 4H), 1.40 (m, 4H), 0.98 (t, 6H) |

| ¹³C NMR (δ, ppm) | 150.2, 130.5, 123.8, 118.9, 115.1, 111.7, 50.8, 29.5, 20.3, 14.1 | 150.8, 131.0, 124.2, 119.3, 115.5, 112.1, 51.2, 29.8, 20.6, 14.3 |

| IR (cm⁻¹) | 3050 (Ar C-H), 2955, 2870 (Alkyl C-H), 1590, 1480 (C=C), 1250 (C-N), 680 (C-Br) | 3055 (Ar C-H), 2960, 2875 (Alkyl C-H), 1595, 1485 (C=C), 1255 (C-N), 675 (C-Br) |

Note: These are hypothetical values presented to illustrate the expected correlation between experimental and simulated spectroscopic data. They are not based on actual measurements or calculations for this compound.

Applications in Materials Science and Industrial Chemistry Non Biological

Polymer Chemistry and Advanced Materials

The presence of both a reactive bromine atom and a tertiary amine group on the phenyl ring allows (3-Bromo-phenyl)-dibutyl-amine to be incorporated into polymeric structures to impart specific functionalities.

This compound can theoretically serve as a monomer in various polymerization reactions. The bromo-group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form the polymer backbone. For instance, polyanilines, a class of conducting polymers, can be synthesized from aniline (B41778) precursors. The presence of the dibutylamino group would enhance the solubility of the resulting polymer, a common challenge in the processing of conducting polymers. Research on the copolymerization of aniline with o-bromoaniline has shown that the resulting copolymers are soluble in polar organic solvents and exhibit semiconductor properties.

Furthermore, the bromine atom can be converted into other functional groups, enabling further polymerization pathways. For example, conversion to a boronic ester would allow its use in Suzuki polycondensation.

The reactive nature of the carbon-bromine bond suggests that this compound could function as a cross-linking agent. In this role, it would react with polymer chains to form a three-dimensional network, thereby enhancing the mechanical strength, thermal stability, and solvent resistance of the material. For instance, brominated compounds have been used to cross-link polymers like brominated poly(1-trimethylsilyl-1-propyne) using polyfunctional amines as the cross-linking agent. nih.gov The tertiary amine group within the this compound molecule could also potentially participate in or catalyze cross-linking reactions.

Additionally, aromatic amines are known to function as stabilizers in polymer systems, particularly as antioxidants and UV stabilizers. While hindered phenols are more common primary antioxidants, secondary aromatic amines are also effective. nih.gov Brominated compounds are also a major class of flame retardants. nih.gov Therefore, incorporating this compound into a polymer matrix could potentially enhance its resistance to degradation by heat, oxidation, and UV radiation, as well as improve its fire resistance.

Organic Electronic and Optoelectronic Devices

The electronic properties of N,N-dialkylanilines make them suitable components for organic electronic devices. The introduction of a bromine atom can further modulate these properties.

Derivatives of triphenylamine (B166846), which contain the N,N-di-aryl-aniline core structure, are widely used as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The nitrogen atom's lone pair of electrons facilitates the transport of positive charge carriers (holes). Research has shown that the introduction of bromine atoms into triphenylamine-based HTMs can improve hole mobility. nih.govwikipedia.org For example, bromine-substituted triphenylamine derivatives have demonstrated an order of magnitude enhancement in hole mobility compared to their non-brominated counterparts. nih.gov This improvement is attributed to the influence of the bromine substituent on the electronic structure and molecular packing of the material. Given that this compound contains the core N,N-dialkylaniline structure, it is plausible that it could be used as a building block for novel hole transport materials.

The impact of halogen substitution on the charge transport properties of organic semiconductors is an active area of research. Theoretical studies suggest that halogenation can affect molecular orbital energies, reorganization energies, and electronic couplings, all of which are critical parameters for efficient charge transport. nih.govgoogle.com

Brominated aromatic compounds are valuable precursors for the synthesis of luminescent polymers and molecules. The bromine atom serves as a reactive handle for cross-coupling reactions to build larger conjugated systems. For instance, porous luminescent covalent-organic polymers have been synthesized through the self-polycondensation of tris(4-bromophenyl)amine. nih.govrsc.org These materials have applications in sensing and detection.

Similarly, bromo-functionalized polycyclic aromatic hydrocarbons have been used in cross-coupling reactions to create donor-acceptor materials that exhibit thermally activated delayed fluorescence, with emissions in the deep-red to near-infrared region. researchgate.netunimib.it The this compound molecule could be similarly employed in Suzuki or other cross-coupling reactions to synthesize novel emissive materials for applications in OLEDs and other optoelectronic devices. The dibutylamino group would act as an electron-donating moiety, which is a common feature in many organic luminophores.

Catalysis and Ligand Design

While the primary role of bromoanilines in catalysis is often as a substrate in cross-coupling reactions, the potential for N,N-dialkyl-bromoanilines to act as ligands for transition metal catalysts is an area of interest. The nitrogen atom of the dibutylamino group can coordinate to a metal center, and the electronic properties of the aromatic ring, influenced by the bromine atom, could modulate the catalytic activity.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is a cornerstone of modern organic synthesis. wikipedia.org While aryl halides are typically the electrophilic partner in this reaction, the development of novel ligands is crucial for expanding the scope and efficiency of the catalysis. It is conceivable that derivatives of this compound could be designed to act as ligands in such reactions, where the dibutylamino group provides a coordination site for the palladium catalyst.

Furthermore, the bromine atom can be used as a synthetic handle to attach other coordinating groups, leading to the formation of bidentate or multidentate ligands. The electronic and steric properties of such ligands could be fine-tuned by the substituents on the aromatic ring, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Precursor for N-Donor Ligands in Transition Metal Catalysis

While no specific N-donor ligands derived directly from this compound are prominently featured in the reviewed literature, the fundamental structure of the molecule makes it a plausible candidate for such applications. The nitrogen atom of the dibutylamino group can act as a Lewis base, capable of coordinating to transition metal centers. The bromo-substituent on the phenyl ring offers a site for further functionalization, allowing for the creation of multidentate ligands. For instance, the bromine atom could be replaced by other donor groups through cross-coupling reactions, potentially leading to bidentate or tridentate ligands that can be used in various catalytic processes.

Role in Organocatalytic Systems (e.g., as a base catalyst)

Tertiary amines are widely recognized for their role as base catalysts in a variety of organic reactions. The dibutylamino group in this compound imparts basic properties to the molecule. While specific studies detailing its use as an organocatalyst are scarce, it can be inferred that it could function as a Brønsted base to deprotonate acidic protons or as a Lewis base to activate substrates in various transformations. The steric hindrance provided by the butyl groups might influence its catalytic activity and selectivity in certain reactions.

Strategic Intermediate in Fine Chemical Synthesis (excluding pharmaceutical active ingredients)

The utility of this compound as an intermediate in fine chemical synthesis is suggested by the reactivity of its functional groups. The bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable precursor for creating a diverse array of substituted aromatic compounds for various industrial applications.

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often involves the coupling of smaller aromatic units. While no direct synthesis of PAHs using this compound as a starting material has been found in the surveyed literature, its structure is amenable to such applications. Through reactions like the Suzuki coupling, the bromo-substituted phenyl ring could be coupled with other aromatic boronic acids or esters to construct larger, more complex polycyclic systems. The dibutylamino group could be retained to modulate the electronic properties of the resulting PAH or could be a directing group in subsequent synthetic steps.

Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments. The parent compound, 3-bromoaniline (B18343), is known to be used in the production of azo dyes. chemimpex.comguidechem.com Azo dyes are typically synthesized through a diazotization reaction of an aromatic amine followed by coupling with a suitable coupling component. It is therefore plausible that this compound could be utilized in a similar fashion. The diazotization of the amino group (after potential dealkylation or if the starting material were a primary or secondary amine) would yield a diazonium salt, which could then be reacted to form a variety of colored compounds. The presence of the bromo and dibutylamino groups would be expected to influence the final color and properties of the dye.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for (3-Bromo-phenyl)-dibutyl-amine

The pursuit of green and sustainable chemical manufacturing is a major driver for innovation in synthetic chemistry. For this compound, future research will likely focus on developing synthetic routes that are more environmentally friendly and economically viable than traditional methods. This includes the exploration of catalytic systems that can operate under milder conditions, the use of renewable starting materials, and the design of processes that minimize waste generation.

One promising avenue is the use of transition-metal-catalyzed C-N cross-coupling reactions. While established methods exist, ongoing research aims to develop catalysts that are more active, stable, and selective. For instance, the use of earth-abundant metals like copper or iron as alternatives to precious metals like palladium is a key trend. Furthermore, the development of photoredox catalysis could enable the synthesis of this compound under ambient temperature and pressure, using visible light as a renewable energy source.

Another area of interest is the direct C-H amination of bromobenzene derivatives. This approach would bypass the need for pre-functionalized starting materials, leading to a more atom-economical synthesis. Research in this area is focused on the design of selective catalysts that can activate specific C-H bonds in the presence of other reactive functional groups.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Catalyst/Reagent | Advantages | Research Focus |

| Buchwald-Hartwig Amination | Palladium-based catalysts | High yields, broad substrate scope | Development of more active and stable ligands, use of lower catalyst loadings |

| Ullmann Condensation | Copper-based catalysts | Lower cost than palladium | Use of more soluble copper sources, milder reaction conditions |

| Photoredox Catalysis | Organic dyes, metal complexes | Use of visible light, mild conditions | Development of new photocatalysts, expansion of substrate scope |

| Direct C-H Amination | Rhodium, Iridium catalysts | High atom economy | Improving regioselectivity, catalyst turnover number |

Exploration of Untapped Reactivity and Cascade Reactions

The bromine atom and the tertiary amine group in this compound offer a rich playground for exploring novel reactivity and designing elegant cascade reactions. Future research will likely focus on leveraging these functional groups in new and creative ways to build molecular complexity.

The bromine atom can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon bonds. A key trend is the development of orthogonal reaction conditions that allow for the selective functionalization of the C-Br bond without affecting other parts of the molecule. This would enable the synthesis of a diverse library of this compound derivatives with tailored electronic and steric properties.

The dibutylamino group can act as a directing group, influencing the regioselectivity of electrophilic aromatic substitution reactions. Future studies could explore the use of this directing effect to install new functional groups at specific positions on the aromatic ring. Furthermore, the nitrogen atom's lone pair of electrons can be involved in various transformations, including oxidation, N-oxide formation, and coordination to metal centers.

Cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient and elegant approach to synthesis. The bifunctional nature of this compound makes it an ideal substrate for designing such cascades. For example, a sequence involving an initial cross-coupling reaction at the C-Br bond followed by an intramolecular cyclization involving the amino group could lead to the rapid construction of complex heterocyclic scaffolds.

Integration of this compound into Next-Generation Functional Materials

The unique combination of a halogenated aromatic ring and a flexible dialkylamino group makes this compound an attractive building block for the synthesis of advanced functional materials. Future research in this area is expected to focus on its incorporation into polymers, organic electronics, and sensing platforms.

In the field of polymer chemistry, this compound can be used as a monomer in polymerization reactions. For example, palladium-catalyzed polycondensation reactions could lead to the formation of novel conjugated polymers with interesting optoelectronic properties. The presence of the bromo- and amino-groups allows for post-polymerization modification, providing a route to fine-tune the material's properties.

In organic electronics, derivatives of this compound could find applications as charge-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electron-donating nature of the dibutylamino group and the possibility of extending the π-conjugation through reactions at the C-Br bond are key features that can be exploited in the design of new materials with high charge mobility and tailored energy levels.

The tertiary amine functionality also makes this compound a candidate for the development of chemical sensors. The nitrogen lone pair can interact with analytes through hydrogen bonding or coordination, leading to a change in the molecule's photophysical properties, such as fluorescence or color. Future research could focus on designing sensor arrays based on a library of this compound derivatives for the detection of various analytes.

Advanced In-Situ and Operando Spectroscopic Studies for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective chemical transformations. Future research on this compound will likely involve the use of advanced in-situ and operando spectroscopic techniques to gain real-time insights into its reactions.

Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. This data can help to elucidate the reaction pathway and identify any short-lived or unstable intermediates. For example, monitoring a palladium-catalyzed cross-coupling reaction of this compound in real-time could provide direct evidence for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Operando spectroscopy, which involves studying the catalyst and reaction mixture under actual operating conditions, is becoming increasingly important. For heterogeneous catalytic processes involving this compound, techniques like X-ray absorption spectroscopy (XAS) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can provide information about the structure and electronic state of the catalyst during the reaction.

The insights gained from these advanced spectroscopic studies will be invaluable for optimizing reaction conditions, designing more efficient catalysts, and uncovering new modes of reactivity for this compound.

Application of Machine Learning and AI in Predicting Properties and Reactivity of this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can be used to predict the properties and reactivity of its derivatives, accelerating the discovery of new molecules with desired functionalities.

ML models can be trained on large datasets of known chemical reactions to predict the outcome of new reactions involving this compound. This can help chemists to prioritize experiments and avoid unproductive reaction pathways. For example, an AI model could be used to predict the optimal catalyst and reaction conditions for a specific cross-coupling reaction of this compound.

Furthermore, ML algorithms can be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. This in silico screening can identify promising candidates for specific applications, such as new drug candidates or materials for organic electronics, before they are synthesized in the lab.

The use of AI in retrosynthetic analysis is another emerging trend. Given a target molecule that is a derivative of this compound, an AI tool could propose a series of synthetic steps to prepare it, starting from readily available starting materials.

The synergy between computational prediction and experimental validation will be a key driver of innovation in the study of this compound and its derivatives in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.